4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol
Overview
Description
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol is an organic compound that features a complex structure with multiple aromatic rings and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and phenylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), is common.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydroquinones.
Substitution: The bromine substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobiphenyl: A structurally related compound with two bromine substituents on biphenyl.
4-Bromobiphenyl: Contains a single bromine substituent on biphenyl.
4,4’-Diiodobiphenyl: Similar structure but with iodine substituents instead of bromine.
Uniqueness
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol is unique due to its specific arrangement of aromatic rings and the presence of both bromine and hydroxyl groups
Properties
IUPAC Name |
4-[2-(4-bromophenyl)-1-(4-hydroxyphenyl)-2-phenylethenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrO2/c27-22-12-6-19(7-13-22)25(18-4-2-1-3-5-18)26(20-8-14-23(28)15-9-20)21-10-16-24(29)17-11-21/h1-17,28-29H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKSOPKPNLVTRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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